Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a pyrrolidine ring, an acetylamino group, and a phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrrolidine ring.
Acetylation: The acetylamino group is introduced by reacting the amine group on the pyrrolidine ring with acetic anhydride or acetyl chloride.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenol derivatives in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The acetylamino group may interact with enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity to its targets, while the pyrrolidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S)-4-[4-(aminophenoxy)]-2-pyrrolidinecarboxylate hydrochloride
- Methyl (2S,4S)-4-[4-(methoxyphenoxy)]-2-pyrrolidinecarboxylate hydrochloride
- Methyl (2S,4S)-4-[4-(hydroxyphenoxy)]-2-pyrrolidinecarboxylate hydrochloride
Uniqueness
Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is unique due to the presence of the acetylamino group, which can impart specific biological activities and enhance its interaction with molecular targets. This distinguishes it from similar compounds that may lack this functional group or have different substituents.
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-acetamidophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-9(17)16-10-3-5-11(6-4-10)20-12-7-13(15-8-12)14(18)19-2;/h3-6,12-13,15H,7-8H2,1-2H3,(H,16,17);1H/t12-,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEBVILAFRLLRQ-QNTKWALQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354488-17-7 | |
Record name | L-Proline, 4-[4-(acetylamino)phenoxy]-, methyl ester, hydrochloride (1:1), (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354488-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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